

An In-Depth Technical Guide to the Pyroxene Quadrilateral Diagram: Explanation and Use

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **pyroxene**

Cat. No.: **B1172478**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the **pyroxene** quadrilateral diagram, a fundamental tool in the geological sciences for the classification and interpretation of **pyroxene** minerals. The guide details the diagram's theoretical underpinnings, practical applications in petrology and geochemistry, and the experimental protocols necessary for acquiring the compositional data used in its construction.

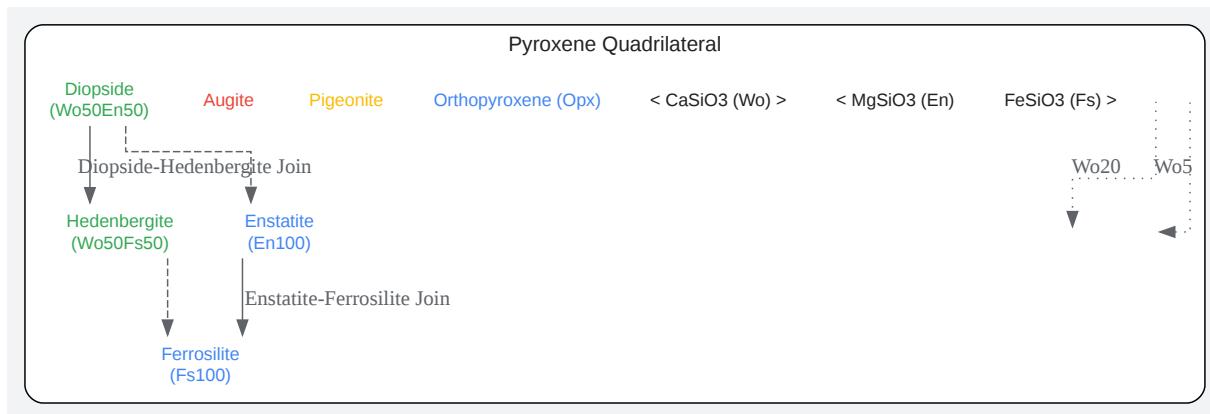
Introduction to Pyroxenes and the Quadrilateral Diagram

Pyroxenes are a crucial group of rock-forming inosilicate minerals with the general formula $XY(Si,Al)_2O_6$.^[1] In this structure, X and Y represent cations occupying two distinct crystallographic sites. The **pyroxene** quadrilateral is a graphical representation used to plot the chemical composition of the most common calcium-magnesium-iron **pyroxenes**. This diagram is essential for understanding the crystallization history of igneous rocks and the metamorphic conditions of their formation.^[2]

The quadrilateral is a portion of a ternary diagram with the three main components being Wollastonite (Wo - $CaSiO_3$), Enstatite (En - $MgSiO_3$), and Ferrosilite (Fs - $FeSiO_3$).^[2] The diagram is a trapezoidal shape because **pyroxenes** cannot accommodate more than 50% calcium in their crystal structure.^[2] The four corners of the quadrilateral are defined by the end-members:

- Diopside ($\text{CaMgSi}_2\text{O}_6$)
- Hedenbergite ($\text{CaFeSi}_2\text{O}_6$)
- Enstatite ($\text{Mg}_2\text{Si}_2\text{O}_6$)
- Ferrosilite ($\text{Fe}_2\text{Si}_2\text{O}_6$)

Data Presentation: Compositional Ranges of Pyroxene Minerals


The classification of **pyroxenes** within the quadrilateral is based on their relative proportions of Wo, En, and Fs components. The International Mineralogical Association (IMA) has established specific compositional boundaries for the different **pyroxene** series.[\[3\]](#)

Mineral Series	Compositional Range (mol%)	Crystal System
Orthopyroxene (Opx)	Wo _{0–5}	Orthorhombic
Pigeonite	Wo _{5–20}	Monoclinic
Augite	Wo _{20–45}	Monoclinic
Subcalcic Augite	Wo _{20–45} with lower Ca than Augite	Monoclinic
Diopside-Hedenbergite Series	Wo _{45–50}	Monoclinic

Table 1: Compositional ranges of the main **pyroxene** series within the quadrilateral, defined by the mole percent of Wollastonite (Wo), Enstatite (En), and Ferrosilite (Fs). The balance of the composition is made up of En and Fs.

Mandatory Visualization: The Pyroxene Quadrilateral Diagram

The following diagram illustrates the logical relationships and the fields of different **pyroxene** minerals within the **pyroxene** quadrilateral.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyroxene | Common Minerals [commonminerals.esci.umn.edu]
- 2. geo.libretexts.org [geo.libretexts.org]
- 3. minsocam.org [minsocam.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Pyroxene Quadrilateral Diagram: Explanation and Use]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1172478#pyroxene-quadrilateral-diagram-explanation-and-use]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com